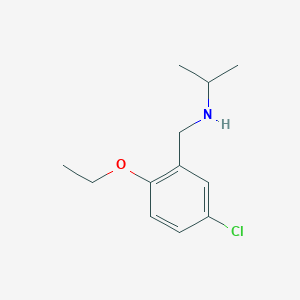![molecular formula C22H21N5O B275898 ({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE](/img/structure/B275898.png)
({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE is a complex organic compound characterized by its unique structure, which includes a phenylethyl group and a benzylamine moiety linked through a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction, where a phenylethyl halide reacts with the tetrazole intermediate.
Formation of the Benzylamine Moiety: The final step involves the reaction of the tetrazole-phenylethyl intermediate with a benzylamine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反応の分析
Types of Reactions
({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by the addition of nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of ({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(2-phenylethyl)benzylamine: Lacks the tetrazole ring, resulting in different reactivity and applications.
(1-phenyl-1H-tetrazol-5-yl)benzylamine: Similar structure but without the phenylethyl group, leading to variations in biological activity.
Uniqueness
({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE is unique due to the presence of both the phenylethyl group and the tetrazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.
特性
分子式 |
C22H21N5O |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
2-phenyl-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C22H21N5O/c1-3-8-18(9-4-1)14-15-23-17-19-10-7-13-21(16-19)28-22-24-25-26-27(22)20-11-5-2-6-12-20/h1-13,16,23H,14-15,17H2 |
InChIキー |
KVFJUYNGQCAMHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B275815.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]ethanamine](/img/structure/B275817.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-methylamine](/img/structure/B275818.png)
![1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol](/img/structure/B275819.png)
![1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol](/img/structure/B275820.png)
methanamine](/img/structure/B275822.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B275826.png)
PHENYL]FURAN-2-YL}METHYL)AMINE](/img/structure/B275827.png)
![2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275828.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275829.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-(tert-butyl)amine](/img/structure/B275831.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B275834.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine](/img/structure/B275838.png)
